4-bromo-1-[(3,4-dimethoxyphenyl)sulfonyl]-1H-pyrazole
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Overview
Description
4-BROMO-1H-PYRAZOL-1-YL (3,4-DIMETHOXYPHENYL) SULFONE is a compound that belongs to the class of pyrazoles, which are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-1H-PYRAZOL-1-YL (3,4-DIMETHOXYPHENYL) SULFONE typically involves the following steps:
Formation of 4-Bromo-1H-pyrazole: This can be achieved by reacting 1-bromo-4-nitrobenzene with 4-aminopyrazole under suitable conditions.
Coupling Reaction: The 4-bromo-1H-pyrazole is then coupled with 3,4-dimethoxyphenyl sulfone using a palladium-catalyzed reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-1H-PYRAZOL-1-YL (3,4-DIMETHOXYPHENYL) SULFONE can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired outcome.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in the presence of a base and a suitable solvent.
Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various substituted pyrazoles, while oxidation and reduction reactions could lead to different oxidation states of the compound .
Scientific Research Applications
4-BROMO-1H-PYRAZOL-1-YL (3,4-DIMETHOXYPHENYL) SULFONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-BROMO-1H-PYRAZOL-1-YL (3,4-DIMETHOXYPHENYL) SULFONE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler pyrazole derivative that shares the bromine substitution but lacks the 3,4-dimethoxyphenyl sulfone group.
3,4-Dimethoxyphenyl Sulfone: A compound that contains the sulfone group but lacks the pyrazole ring.
Uniqueness
4-BROMO-1H-PYRAZOL-1-YL (3,4-DIMETHOXYPHENYL) SULFONE is unique due to the combination of the pyrazole ring with the 3,4-dimethoxyphenyl sulfone group, which imparts specific chemical and biological properties that are not present in the individual components .
Properties
Molecular Formula |
C11H11BrN2O4S |
---|---|
Molecular Weight |
347.19 g/mol |
IUPAC Name |
4-bromo-1-(3,4-dimethoxyphenyl)sulfonylpyrazole |
InChI |
InChI=1S/C11H11BrN2O4S/c1-17-10-4-3-9(5-11(10)18-2)19(15,16)14-7-8(12)6-13-14/h3-7H,1-2H3 |
InChI Key |
BLRJJCOBGBPOKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2C=C(C=N2)Br)OC |
Origin of Product |
United States |
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